molecular formula C23H30N6O2 B11243457 (4-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}piperazin-1-yl)(furan-2-yl)methanone

(4-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B11243457
M. Wt: 422.5 g/mol
InChI Key: RDFFELPNGOMJDQ-UHFFFAOYSA-N
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Description

1-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrazole ring, a piperazine ring, and a furan ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multiple steps, including the formation of the tetrazole ring, the piperazine ring, and the furan ring. Each step requires specific reagents and conditions to ensure the successful formation of the desired compound.

    Formation of the Tetrazole Ring: This step involves the reaction of 2-ethyl-6-methylphenyl hydrazine with sodium azide under acidic conditions to form the tetrazole ring.

    Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable carbonyl compound, such as furan-2-carboxylic acid, under basic conditions.

    Coupling Reactions: The final step involves coupling the tetrazole and piperazine intermediates using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the tetrazole or piperazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE: shares similarities with other tetrazole and piperazine derivatives, such as:

Uniqueness

The uniqueness of 1-{2-[1-(2-ETHYL-6-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]BUTAN-2-YL}-4-(FURAN-2-CARBONYL)PIPERAZINE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H30N6O2

Molecular Weight

422.5 g/mol

IUPAC Name

[4-[2-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]butan-2-yl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C23H30N6O2/c1-5-18-10-7-9-17(3)20(18)29-22(24-25-26-29)23(4,6-2)28-14-12-27(13-15-28)21(30)19-11-8-16-31-19/h7-11,16H,5-6,12-15H2,1-4H3

InChI Key

RDFFELPNGOMJDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=N2)C(C)(CC)N3CCN(CC3)C(=O)C4=CC=CO4)C

Origin of Product

United States

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